molecular formula C22H30N4O2S B10958127 4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol

4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10958127
M. Wt: 414.6 g/mol
InChI Key: ASQSOQGQXQWNCA-UHFFFAOYSA-N
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Description

4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a suitable furan derivative.

    Introduction of the Diethylamino Group: This step involves the alkylation of the triazole ring with a diethylamino propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The diethylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(diethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-[3-(diethylamino)propyl]-5-propyl-4H-1,2,4-triazole-3-thiol
  • 4-[3-(diethylamino)propyl]-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the presence of the furan ring and the dimethylphenoxy group. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

4-[3-(diethylamino)propyl]-3-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H30N4O2S/c1-5-25(6-2)12-7-13-26-21(23-24-22(26)29)19-11-10-18(28-19)15-27-20-14-16(3)8-9-17(20)4/h8-11,14H,5-7,12-13,15H2,1-4H3,(H,24,29)

InChI Key

ASQSOQGQXQWNCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=C(C=CC(=C3)C)C

Origin of Product

United States

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